N-Methyl-1-(5-methylisoxazol-4-yl)methanamine
Description
Core Structural Features of N-Methyl-1-(5-methylisoxazol-4-yl)methanamine
The molecular structure of this compound is defined by the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 daltons. The compound features a five-membered isoxazole ring system containing both nitrogen and oxygen heteroatoms in a 1,2-relationship, which fundamentally influences its electronic properties and reactivity patterns. The isoxazole core exists as an aromatic heterocycle with ten pi electrons distributed across the five-membered ring, creating a π-excessive system that exhibits characteristic electrophilic substitution behavior while maintaining stability through aromatic delocalization.
The structural configuration places a methyl group at the 5-position of the isoxazole ring, which significantly affects the electronic distribution within the heterocycle. This substitution pattern creates steric and electronic effects that influence both the reactivity of the ring system and the conformational preferences of the attached methanamine chain. The methanamine substituent at the 4-position introduces additional complexity through its N-methylated secondary amine functionality, which provides sites for hydrogen bonding interactions and conformational flexibility.
The spatial arrangement of the molecule demonstrates planarity within the isoxazole ring system, consistent with aromatic character, while the methanamine chain adopts conformations that minimize steric interactions between the N-methyl group and the ring substituents. The nitrogen atom within the isoxazole ring exhibits sp² hybridization, contributing to the planar geometry, while the exocyclic nitrogen of the methanamine group displays sp³ hybridization, allowing for tetrahedral geometry around this center. This combination creates a molecule with both rigid aromatic and flexible aliphatic components.
Computational studies of related isoxazole systems indicate that the carbon-hydrogen bonds within the isoxazole ring exhibit characteristic bond lengths consistent with aromatic systems, while the carbon-nitrogen and carbon-oxygen bonds within the ring display partial double-bond character due to resonance stabilization. The methanamine substituent introduces conformational degrees of freedom that can be influenced by both intramolecular interactions and external factors such as solvent effects or crystal packing forces.
Isomerism and Tautomerism in Isoxazole Derivatives
Isoxazole derivatives exhibit complex tautomeric behavior that significantly influences their structural preferences and chemical properties. Research on isoxazole tautomerism demonstrates that these heterocycles can exist in multiple tautomeric forms, with the relative stability of each form depending on substitution patterns, environmental conditions, and intermolecular interactions. The fundamental tautomeric equilibria in isoxazole systems involve hydrogen migration between different positions within the heterocycle, leading to distinct structural isomers with varying electronic properties.
Studies of 5-hydroxyisoxazole derivatives reveal that three primary tautomeric forms can exist: the carbon-hydrogen form, the nitrogen-hydrogen form, and the oxygen-hydrogen form. Theoretical calculations using density functional theory methods predict that the carbon-hydrogen tautomer represents the most thermodynamically stable configuration in most cases, while the nitrogen-hydrogen and oxygen-hydrogen forms exhibit higher energies but may become accessible under specific conditions. The energy differences between these tautomeric forms are typically reduced in polar solvents due to differential solvation effects that stabilize the more polar tautomeric species.
For this compound, the presence of the methyl substituent at the 5-position and the methanamine group at the 4-position constrains the available tautomeric pathways compared to unsubstituted isoxazole systems. The methylation pattern effectively blocks certain hydrogen migration routes while potentially stabilizing the existing tautomeric form through electronic and steric effects. Computational investigations of related methylated isoxazole derivatives suggest that substitution at the 5-position significantly influences the tautomeric equilibrium by altering the electronic density distribution within the ring system.
The methanamine substituent introduces additional complexity through its potential for conformational isomerism rather than traditional tautomerism. The nitrogen atom of the methanamine group can adopt different spatial orientations relative to the isoxazole ring plane, creating conformational isomers that may interconvert through rotation around the carbon-carbon bond connecting the ring to the methanamine chain. These conformational preferences are influenced by steric interactions between the N-methyl group and the ring substituents, as well as potential intramolecular hydrogen bonding interactions.
Experimental studies of isoxazole tautomerism using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy provide evidence for the preferred tautomeric forms under various conditions. The barrier heights for tautomeric interconversion in isoxazole systems are typically moderate, allowing for dynamic equilibria at ambient temperatures while maintaining distinct spectroscopic signatures for each tautomeric species. These findings suggest that this compound likely exists primarily in a single tautomeric form under normal conditions, with the specific substitution pattern favoring stability of the observed configuration.
Crystallographic Polymorphs and Solvates
The crystallographic behavior of isoxazole derivatives demonstrates significant complexity, with many compounds exhibiting multiple polymorphic forms and the ability to form solvates with various guest molecules. Research on N-(5-methylisoxazol-3-yl)malonamide reveals the existence of three distinct crystalline forms: two polymorphic modifications and one solvate structure. This polymorphic behavior arises from the competing intermolecular interactions that can organize these molecules in different three-dimensional arrangements while maintaining overall thermodynamic stability.
The formation of different polymorphic forms in isoxazole-containing compounds is often driven by variations in hydrogen bonding patterns, particularly involving the nitrogen and oxygen heteroatoms within the isoxazole ring and any additional hydrogen bonding functional groups present in the molecule. In the case of isoxazole derivatives with amide or amine functionalities, the competition between different hydrogen bonding motifs can lead to distinct crystal packing arrangements. These interactions include traditional nitrogen-hydrogen to oxygen hydrogen bonds, carbon-hydrogen to nitrogen interactions, and weaker carbon-hydrogen to pi interactions that contribute to the overall crystal stability.
For this compound, the presence of the secondary amine functionality provides hydrogen bonding donor capability, while both the isoxazole nitrogen and oxygen atoms can serve as hydrogen bonding acceptors. This combination creates multiple potential sites for intermolecular interactions that could lead to polymorphic behavior. The methyl substituents introduce steric effects that influence the preferred molecular conformations in the solid state and may favor specific crystal packing arrangements over others.
Crystallographic studies of related isoxazole compounds demonstrate that these molecules often organize into specific supramolecular motifs through directional hydrogen bonding interactions. The formation of dimeric structures through symmetric hydrogen bonding pairs represents a common structural feature, with these dimers subsequently organizing into extended three-dimensional networks through weaker secondary interactions. The specific geometry and strength of these intermolecular interactions determine the relative stability of different polymorphic forms and influence the conditions under which polymorphic transitions may occur.
The potential for solvate formation in this compound systems arises from the hydrogen bonding capability of both the isoxazole ring and the methanamine substituent. Solvent molecules that possess complementary hydrogen bonding functionalities can insert into the crystal lattice, disrupting the intermolecular interactions that stabilize the unsolvated polymorphic forms and creating new crystalline arrangements. Common solvating agents for isoxazole derivatives include polar aprotic solvents such as dimethyl sulfoxide, which can effectively compete with intermolecular amide-amide or amine-ring interactions to form stable solvated crystal structures.
The identification and characterization of polymorphic forms in isoxazole derivatives requires careful control of crystallization conditions, including solvent selection, temperature, concentration, and cooling rates. Different crystallization environments can selectively favor the formation of specific polymorphic modifications, with kinetic factors often determining which form nucleates first under given conditions. The thermodynamic relationships between polymorphic forms typically follow established principles, with the most stable polymorph representing the global minimum in free energy while metastable forms exist as local minima that can persist under appropriate conditions.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIXMZWMEXUTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-1-(5-methylisoxazol-4-yl)methanamine is a compound characterized by its unique isoxazole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory, neuropharmacological, and anticancer properties based on diverse research findings.
- Molecular Formula : C6H10N2O
- Molecular Weight : 126.16 g/mol
- Structure : The compound features a methanamine backbone with a methyl group and a 5-methylisoxazole moiety.
1. Immunomodulatory Effects
Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. These compounds have been evaluated for their ability to modulate immune responses in vitro using immune cell cultures. Key findings include:
- Inhibition of Lymphocyte Proliferation : The compound demonstrated the ability to inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes .
- Cytokine Modulation : It was observed that certain derivatives could suppress tumor necrosis factor α (TNF-α) production in human whole blood cultures, indicating potential applications in treating autoimmune diseases .
2. Neuropharmacological Activity
This compound has been studied for its effects on neurotransmitter systems, particularly concerning mood regulation and cognitive function. Preliminary studies suggest:
- Potential in Treating Neurological Disorders : The compound may influence pathways associated with mood regulation, making it a candidate for further exploration in neuropharmacology.
- Mechanisms of Action : While specific mechanisms remain under investigation, the compound's interaction with acetylcholine receptors has been noted, which could enhance cognitive functions .
3. Anticancer Properties
The biological activity of this compound extends to anticancer effects:
- Inhibition of Tumor Cell Growth : Studies have shown that related isoxazole compounds can inhibit the growth of various tumor cell lines, suggesting potential for therapeutic applications against cancer .
- Mechanisms of Action : The anticancer activity may be linked to the elicitation of apoptosis pathways and modulation of signaling proteins involved in cell proliferation .
Case Studies
Several case studies highlight the biological activity of this compound and related compounds:
Scientific Research Applications
Antifungal Activity
N-Methyl-1-(5-methylisoxazol-4-yl)methanamine has demonstrated promising antifungal properties. Studies have shown its efficacy against various fungi, including Botrytis cinerea and Rhizoctonia cerealis. The compound's mechanism involves inhibition of fungal growth, making it a candidate for developing new antifungal therapies.
Methods of Application :
- In vitro assays measuring mycelium growth rates to assess antifungal efficacy.
Results Summary :
- Significant inhibition of fungal growth was observed, indicating potential as an antifungal agent.
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. These compounds have been tested against various types of cancer cells, showing varying degrees of effectiveness.
Methods of Application :
- Cell viability assays to evaluate the ability to induce cell death in cancer cell lines such as Panc-1 and Caco-2.
Results Summary :
- High cytotoxic potency was noted against Panc-1 carcinoma cells, while moderate activity was observed against Caco-2 cells.
Analgesic and Anti-inflammatory Effects
Isoxazole derivatives, including this compound, have been investigated for their analgesic properties. These compounds may modulate pain pathways, offering potential new treatments for pain management.
Methods of Application :
- Evaluation of pain relief in animal models and in vitro studies assessing inflammatory markers.
Results Summary :
- Preliminary findings suggest effectiveness in reducing pain and inflammation.
Neuropharmacology
The compound has shown potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests possible applications in treating mood disorders and cognitive dysfunctions.
Methods of Application :
- Binding affinity studies to assess interactions with neurotransmitter receptors.
Results Summary :
- Indications of psychotropic effects warrant further investigation into its use for neurological conditions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- The thiazole derivative replaces oxygen with sulfur, increasing lipophilicity and polarizability. The thienopyridine analog incorporates a fused sulfur-containing aromatic system, broadening π-π stacking capabilities.
- Substituent Effects: The 5-phenylisoxazole variant introduces a bulky aromatic group, likely improving target affinity but reducing solubility.
Preparation Methods
Isoxazole Ring Formation: Preparation of 3-Amino-5-Methylisoxazole as Precursor
A key intermediate for synthesizing N-Methyl-1-(5-methylisoxazol-4-yl)methanamine is 3-amino-5-methylisoxazole, which contains the isoxazole ring with a methyl substituent. A robust three-step synthesis method is described in patent CN107721941B, which can be adapted for the target compound’s isoxazole core:
Step 1: Generation of Acetyl Acetonitrile
- React acetonitrile with a metal base (NaH, n-BuLi, or LDA) to form a carbanion.
- Add ethyl acetate to this intermediate to produce acetyl acetonitrile.
- Metal base equivalents: 1.1 to 1.4 relative to acetonitrile; 1 equivalent relative to ethyl acetate.
Step 2: Hydrazone Formation
- Add acetyl acetonitrile to an alcoholic solvent (methanol or ethanol).
- React with p-toluenesulfonyl hydrazide under reflux to yield the hydrazone intermediate, typically a white crystalline solid.
- Molar ratio acetyl acetonitrile to p-toluenesulfonyl hydrazide is approximately 1:0.95–1.
Step 3: Ring Closure to Isoxazole
- Dissociate hydroxylamine hydrochloride with potassium carbonate (2.2 to 4 equivalents).
- Add the hydrazone and heat in solvents such as ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, or toluene.
- This induces ring closure to form 3-amino-5-methylisoxazole.
This method is notable for its use of relatively mild reagents and conditions, and it yields the isoxazole ring with high purity and yield.
Introduction of the N-Methyl Methanamine Side Chain
The N-methylaminomethyl group can be introduced by reductive amination or alkylation methods using the 5-methylisoxazol-4-carbaldehyde or related intermediates. Although specific procedures for this compound are scarce, analogous processes from related compounds provide guidance:
-
- Starting from 5-methylisoxazol-4-carbaldehyde, react with methylamine or formaldehyde and methylamine mixtures.
- Use reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to convert the imine intermediate to the N-methylaminomethyl derivative.
- Control pH and temperature to optimize yield and minimize side reactions.
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- Alkylate 5-methylisoxazol-4-methanamine with methyl iodide or methyl sulfate under basic conditions.
- This method requires careful control to avoid overalkylation.
In related compounds like N-methyl-1-naphthalenemethanamine, a formamide intermediate is prepared and then hydrolyzed under acidic conditions to yield the methylated amine, avoiding bis-alkylation impurities. A similar strategy could be adapted for the isoxazole derivative.
Alternative Isoxazole Ring Construction via 1,3-Dipolar Cycloaddition
Another synthetic route to isoxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes:
- Generate nitrile oxide intermediates from aldoximes or hydroximoyl chlorides.
- React with alkynes bearing the appropriate substituents to form the isoxazole ring.
- This method can be facilitated by microwave irradiation or conventional heating, yielding high purity isoxazoles.
Following isoxazole formation, the N-methylaminomethyl group can be introduced as described above.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acetyl acetonitrile formation | Acetonitrile, NaH/n-BuLi/LDA, ethyl acetate | Metal base equivalents 1.1–1.4 eq. |
| 2 | Hydrazone formation | Acetyl acetonitrile, p-toluenesulfonyl hydrazide, MeOH/EtOH, reflux | Molar ratio ~1:1, white crystalline solid |
| 3 | Ring closure to 3-amino-5-methylisoxazole | Hydroxylamine hydrochloride, K2CO3, solvents (THF, toluene), heating | Alkaline conditions, 2.2–4 eq. K2CO3 |
| 4 | Introduction of N-methylaminomethyl group | Reductive amination (formaldehyde + methylamine), NaBH3CN or catalytic hydrogenation | Control pH and temperature for selectivity |
| 5 | Alternative isoxazole synthesis | 1,3-Dipolar cycloaddition of nitrile oxides and alkynes | Microwave or conventional heating |
Research Findings and Considerations
- The three-step synthesis of 3-amino-5-methylisoxazole is well-documented and scalable, offering a reliable precursor for further functionalization.
- Reductive amination is preferred for introducing the N-methylaminomethyl group due to its mild conditions and good selectivity, minimizing overalkylation.
- The 1,3-dipolar cycloaddition route provides an alternative for isoxazole ring construction, especially for derivatives with diverse substitutions.
- Solvent choice and reaction temperature critically influence yields and purity in all steps.
- Avoiding expensive catalysts and special equipment enhances the economic feasibility of the process.
Q & A
Q. What are the standard synthetic routes for N-Methyl-1-(5-methylisoxazol-4-yl)methanamine, and how are intermediates characterized?
The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst, analogous to methods for heterocyclic amines like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Key steps include reacting hydrazide derivatives with glycine or methylamine precursors. Intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity. For example, melting points (e.g., 156–174°C for related isoxazole derivatives) and spectral data (e.g., molecular ion peaks at m/z 308–388) are critical for validation .
Q. What spectroscopic techniques are essential for verifying the structure of this compound?
- -NMR : Identifies methyl groups (δ 2.1–2.5 ppm for N-methyl and isoxazole-methyl) and methanamine protons (δ 3.2–3.8 ppm).
- FT-IR : Confirms amine N-H stretches (~3300 cm) and isoxazole ring vibrations (1600–1500 cm).
- Mass Spectrometry : Exact mass analysis (e.g., 174.203 g/mol for a related compound) ensures molecular formula accuracy .
Q. How is crystallographic data utilized to resolve structural ambiguities in isoxazole derivatives?
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths and angles. For example, SHELX algorithms resolve torsional ambiguities in heterocyclic amines by optimizing hydrogen bonding networks (e.g., C=O⋯H-N interactions). Data from ORTEP-3 visualizes thermal ellipsoids, critical for assessing disorder in methyl groups .
Advanced Research Questions
Q. How can conflicting melting point data in synthesized batches be systematically addressed?
Discrepancies (e.g., ±5°C ranges) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to detect solvent retention. Recrystallization in polar aprotic solvents (e.g., DMF) often stabilizes a single crystalline phase .
Q. What computational methods validate the electronic effects of the 5-methylisoxazole moiety on methanamine reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. The methyl group on isoxazole induces electron-donating effects, increasing the amine’s nucleophilicity. Frontier molecular orbital (FMO) analysis predicts regioselectivity in electrophilic substitutions, such as acylations .
Q. What strategies optimize yield in N-methylation reactions without over-alkylation?
Q. How do steric effects influence the compound’s binding affinity in biological assays?
Molecular docking studies (e.g., AutoDock Vina) reveal that the 5-methylisoxazole group creates steric hindrance, reducing binding to flat active sites (e.g., cytochrome P450 enzymes). Comparative studies with des-methyl analogs show a 3–5× decrease in IC values, highlighting the methyl group’s role in selectivity .
Methodological Notes
- Synthetic Optimization : Pilot reactions should use <10 mmol scale to minimize side products.
- Crystallography : Always cross-validate SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry .
- Safety : Handle methanamine derivatives in fume hoods; hydrochloride salts (e.g., CAS 1439902-60-9) require PPE due to respiratory irritation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
